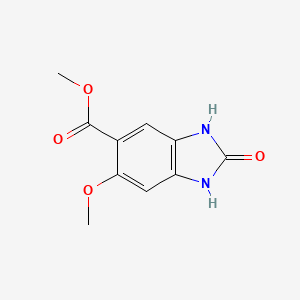![molecular formula C10H10FN B1492963 3-[(2-Fluorophenyl)methylidene]azetidine CAS No. 1517659-55-0](/img/structure/B1492963.png)
3-[(2-Fluorophenyl)methylidene]azetidine
Übersicht
Beschreibung
3-[(2-Fluorophenyl)methylidene]azetidine is a heterocyclic compound with the molecular formula C9H9FN2. It is a derivative of azetidine, an organic compound that is found in many natural products such as alkaloids and peptides. 3-[(2-Fluorophenyl)methylidene]azetidine has been studied for its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Catalysis
A pivotal study by Jain et al. (2016) introduced a palladium-catalyzed, enantioselective α-C–H coupling methodology for a wide range of amines, including azetidines. This method facilitates the functionalization of the α-methylene C–H bonds of saturated aza-heterocycles, crucial for drug discovery due to their prevalence in bioactive compounds and therapeutic agents. The process not only achieves high enantioselectivities but also ensures exclusive regioselectivity, making it a significant advancement in asymmetric synthesis Jain et al., Nature Chemistry, 2016.
Photoactivatable Fluorophores
Grimm et al. (2016) developed photoactivatable Janelia Fluor (JF) dyes incorporating azetidine, which demonstrated superior brightness and photostability. These properties make them ideal for advanced imaging experiments, including single-particle tracking and localization microscopy in live-cell labeling strategies. The azetidine-containing dyes exemplify the enhancement of small-molecule fluorophores for biological applications, providing tools for detailed cellular and molecular visualization Grimm et al., Nature Methods, 2016.
Anticancer and Antibacterial Properties
Rajulu et al. (2014) synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones, which were evaluated for their antibacterial and anticancer activities. Notably, certain derivatives exhibited promising antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli, as well as growth inhibition in breast, colon, and lung carcinoma cell lines. This study underscores the potential of azetidine derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities Rajulu et al., Medicinal Chemistry Research, 2014.
Novel Synthetic Pathways
Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, demonstrating a successful pathway that includes the bromofluorination of specific intermediates, leading to a new cyclic fluorinated β-amino acid. This compound holds significant potential as a building block in medicinal chemistry, showcasing the importance of azetidine derivatives in the synthesis of complex molecules Van Hende et al., The Journal of Organic Chemistry, 2009.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLOOGGGGPBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methylidene]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



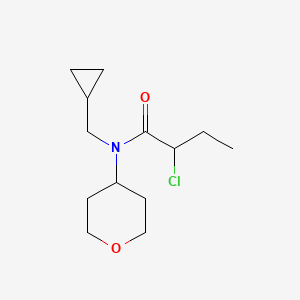
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
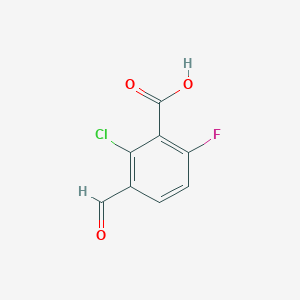

![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)



![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)
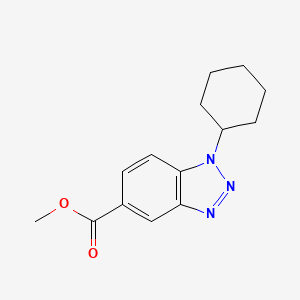
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
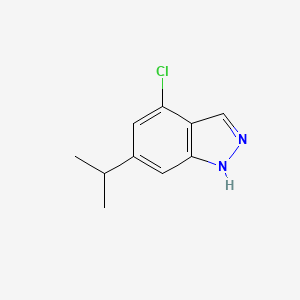
![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)
